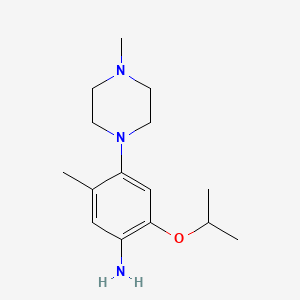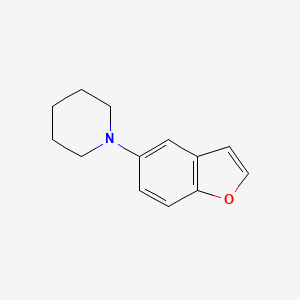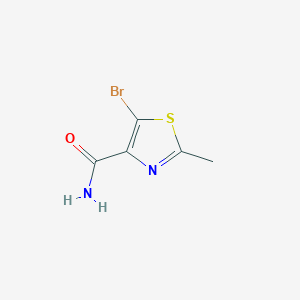
2-ISOPROPOXY-5-METHYL-4-(4-METHYLPIPERAZIN-1-YL)ANILINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ISOPROPOXY-5-METHYL-4-(4-METHYLPIPERAZIN-1-YL)ANILINE is an organic compound that belongs to the class of aniline derivatives. These compounds are characterized by the presence of an aniline group, which is a phenyl group attached to an amino group. The compound’s structure includes a piperazine ring, which is a common feature in many pharmacologically active compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-ISOPROPOXY-5-METHYL-4-(4-METHYLPIPERAZIN-1-YL)ANILINE typically involves multiple steps:
Formation of the aniline derivative: This can be achieved by nitration of a suitable precursor followed by reduction.
Introduction of the piperazine ring: This step often involves nucleophilic substitution reactions where the piperazine ring is introduced.
Alkylation: The final step involves the alkylation of the aniline derivative to introduce the propan-2-yloxy group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the aniline or piperazine moieties.
Reduction: Reduction reactions can be used to modify the functional groups attached to the aniline ring.
Substitution: Nucleophilic or electrophilic substitution reactions are common, especially for modifying the piperazine ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while substitution reactions could introduce various functional groups.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use as a pharmaceutical agent due to its structural similarity to known drugs.
Industry: Used in the production of dyes, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-ISOPROPOXY-5-METHYL-4-(4-METHYLPIPERAZIN-1-YL)ANILINE would depend on its specific biological target. Generally, compounds with piperazine rings can interact with various receptors and enzymes, affecting cellular pathways. The aniline group might also play a role in binding to specific proteins or nucleic acids.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Methylpiperazin-1-yl)aniline: Lacks the propan-2-yloxy group.
5-Methyl-2-(propan-2-yloxy)aniline: Lacks the piperazine ring.
4-(4-Methylpiperazin-1-yl)-2-(propan-2-yloxy)aniline: Similar structure but different substitution pattern.
Uniqueness
The unique combination of the piperazine ring, aniline group, and propan-2-yloxy group in 2-ISOPROPOXY-5-METHYL-4-(4-METHYLPIPERAZIN-1-YL)ANILINE may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C15H25N3O |
|---|---|
Poids moléculaire |
263.38 g/mol |
Nom IUPAC |
5-methyl-4-(4-methylpiperazin-1-yl)-2-propan-2-yloxyaniline |
InChI |
InChI=1S/C15H25N3O/c1-11(2)19-15-10-14(12(3)9-13(15)16)18-7-5-17(4)6-8-18/h9-11H,5-8,16H2,1-4H3 |
Clé InChI |
PLVVFXPZTQAKMT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1N2CCN(CC2)C)OC(C)C)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-cyclopentyl-3-[2-(1H-indol-3-yl)ethyl]urea](/img/structure/B8744325.png)




![8-(Hydroxymethyl)-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B8744351.png)





![2-Methoxypyrazolo[1,5-a]pyridine](/img/structure/B8744398.png)

![3-[(4-Cyanopyridin-2-YL)sulfanyl]benzoic acid](/img/structure/B8744405.png)
